![molecular formula C19H21NO3 B4886890 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone](/img/structure/B4886890.png)
2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone
Overview
Description
2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone, also known as BHPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, material science, and catalysis. BHPP is a derivative of piperidinone, which is a cyclic amide that has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been shown to scavenge free radicals and protect cells from oxidative damage. 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been shown to have various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and anticancer activities. 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been shown to scavenge free radicals and protect cells from oxidative damage. 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In addition, 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone in lab experiments include its easy synthesis, high yield, and diverse applications. 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone can be synthesized using simple and inexpensive reagents, and the yield can be improved by optimizing the reaction conditions. 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone can be used in various fields, such as medicine, material science, and catalysis. However, the limitations of using 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, the mechanism of action of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone is not fully understood, which may limit its potential applications.
Future Directions
There are many future directions for the study of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone, including the development of new synthetic methods, the exploration of its biological activities, and the optimization of its applications in various fields. One future direction is the development of new synthetic methods that can improve the yield and purity of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone. Another future direction is the exploration of the biological activities of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone, such as its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, the optimization of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone's applications in various fields, such as material science and catalysis, can lead to the development of new materials and catalysts with unique properties and improved efficiency.
Scientific Research Applications
2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been studied for its potential applications in various fields, including medicine, material science, and catalysis. In medicine, 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been used as a building block to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. In catalysis, 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been used as a ligand to prepare catalysts for various reactions, such as Suzuki coupling, Heck reaction, and hydrogenation.
properties
IUPAC Name |
2,6-bis(4-hydroxyphenyl)-3,5-dimethylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-11-17(13-3-7-15(21)8-4-13)20-18(12(2)19(11)23)14-5-9-16(22)10-6-14/h3-12,17-18,20-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDAJSPVPMMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Bis(4-hydroxyphenyl)-3,5-dimethylpiperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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